![molecular formula C13H17N3O2 B7513917 N-[4-(methylcarbamoyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7513917.png)
N-[4-(methylcarbamoyl)phenyl]pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-[4-(methylcarbamoyl)phenyl]pyrrolidine-1-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours . This reaction leads to the formation of the desired compound through intramolecular cyclization. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-[4-(methylcarbamoyl)phenyl]pyrrolidine-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding carboxylic acids, while reduction may yield amines.
Scientific Research Applications
N-[4-(methylcarbamoyl)phenyl]pyrrolidine-1-carboxamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential as a therapeutic agent due to its ability to interact with biological targets. The compound’s unique structure allows it to bind to specific proteins and enzymes, making it a valuable tool in drug discovery and development. Additionally, it may have applications in the pharmaceutical industry as an intermediate in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of N-[4-(methylcarbamoyl)phenyl]pyrrolidine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring and the aromatic anilide group play crucial roles in binding to these targets. The compound may inhibit or activate specific pathways, leading to desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
N-[4-(methylcarbamoyl)phenyl]pyrrolidine-1-carboxamide can be compared with other similar compounds, such as pyrrolidine derivatives and aromatic anilides. Similar compounds include pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol These compounds share structural similarities but may differ in their biological activity and chemical reactivity
Properties
IUPAC Name |
N-[4-(methylcarbamoyl)phenyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-14-12(17)10-4-6-11(7-5-10)15-13(18)16-8-2-3-9-16/h4-7H,2-3,8-9H2,1H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCJKCHXMLLFTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7513841.png)
![N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7513847.png)
![3-(5-Chloro-2-fluorophenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7513854.png)
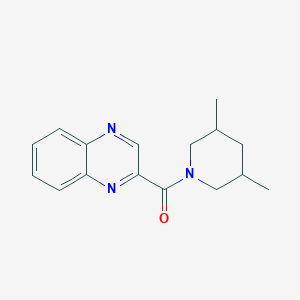
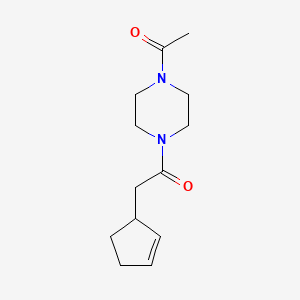
![Cyclopropyl-[4-(4-methoxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7513864.png)
![Cyclohexyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7513871.png)
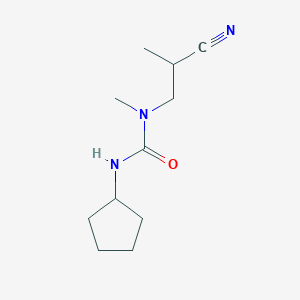
![2-methyl-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7513883.png)

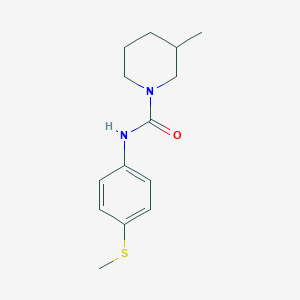
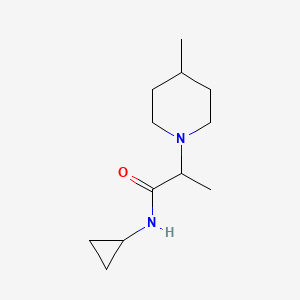
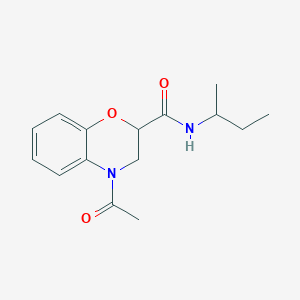
![N-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7513939.png)
